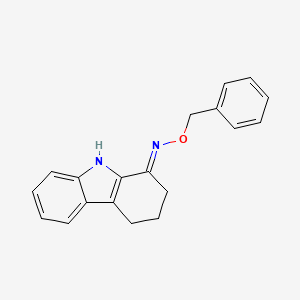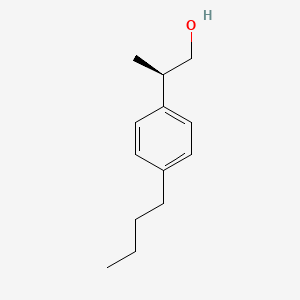
(2R)-2-(4-Butylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-Butylphenyl)propan-1-ol: is an organic compound belonging to the class of secondary alcohols It features a butyl group attached to a phenyl ring, which is further connected to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-2-(4-Butylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-butylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 4-butylacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (2R)-2-(4-Butylphenyl)propan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for halogenation.
Major Products Formed:
Oxidation: 4-Butylacetophenone or 4-butylbenzoic acid.
Reduction: 4-Butylphenylpropane.
Substitution: 2-(4-Butylphenyl)propyl chloride or 2-(4-Butylphenyl)propylamine.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of stereochemistry and chiral synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
相似化合物的比较
(2S)-2-(4-Butylphenyl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-Butylbenzyl alcohol: Lacks the propanol chain, resulting in different chemical properties.
4-Butylphenol: Contains a hydroxyl group directly attached to the phenyl ring, leading to distinct reactivity.
Uniqueness:
- The presence of the butyl group and the specific stereochemistry of (2R)-2-(4-Butylphenyl)propan-1-ol contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
属性
IUPAC Name |
(2R)-2-(4-butylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIPNUBYOFHTI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
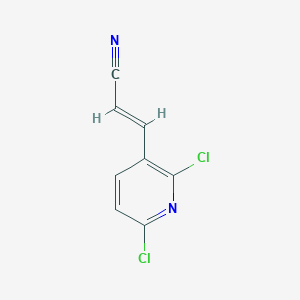
![N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide](/img/structure/B2679868.png)

![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)
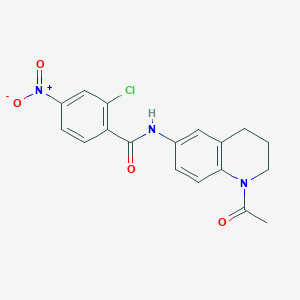
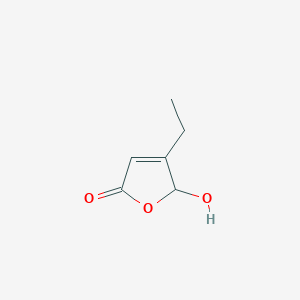
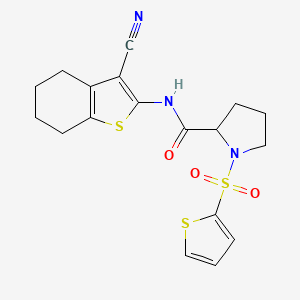
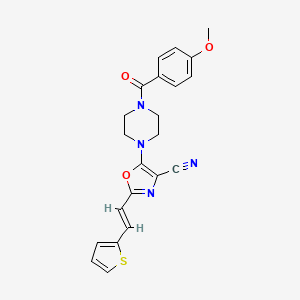

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
